![molecular formula C19H23NO4 B2614781 3-(3,5-dimethylpiperidine-1-carbonyl)-8-ethoxy-2H-chromen-2-one CAS No. 886126-44-9](/img/structure/B2614781.png)
3-(3,5-dimethylpiperidine-1-carbonyl)-8-ethoxy-2H-chromen-2-one
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Description
3-(3,5-dimethylpiperidine-1-carbonyl)-8-ethoxy-2H-chromen-2-one, also known as DMCH, is a chemical compound that belongs to the class of coumarin derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and synthesis of novel materials.
Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidine derivatives, including our compound of interest, play a crucial role in drug development. The piperidine ring serves as a versatile scaffold for constructing bioactive molecules. Researchers have explored the synthesis of substituted piperidines using various methods . In this context, our compound could serve as a starting point for designing novel drugs targeting specific diseases.
Cardiovascular Applications
Piperidine derivatives have been studied for their cardiovascular effects. Our compound’s pharmacological profile could include vasodilation, antiplatelet activity, or modulation of lipid metabolism. Investigating its impact on cardiovascular health is essential.
Nikita A. Frolov and Anatoly N. Vereshchagin. “Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.” Int. J. Mol. Sci. 2023, 24 (3), 2937. DOI: 10.3390/ijms24032937
properties
IUPAC Name |
3-(3,5-dimethylpiperidine-1-carbonyl)-8-ethoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-4-23-16-7-5-6-14-9-15(19(22)24-17(14)16)18(21)20-10-12(2)8-13(3)11-20/h5-7,9,12-13H,4,8,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGRMEQYXIMOEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CC(CC(C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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